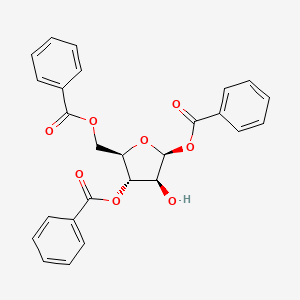
5-Pyrimidinecarbonitrile, 4-amino-6-(4-methoxyphenyl)-2-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method might include the condensation of appropriate aldehydes with thiourea, followed by cyclization and subsequent functional group modifications. Reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques like continuous flow chemistry and automated synthesis can be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the amino or methoxy groups.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary but often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed depend on the type of reaction. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of pyrimidines are often explored for their potential as enzyme inhibitors or as part of nucleic acid analogs. This compound might be investigated for similar applications.
Medicine
Pyrimidine derivatives are known for their therapeutic potential. This compound could be studied for its potential use in developing new drugs, particularly in the fields of oncology and infectious diseases.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and dyes. Their unique chemical properties make them suitable for various industrial applications.
Wirkmechanismus
The mechanism of action for 4-Amino-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrimidine derivatives like:
- 4-Amino-2-(methylthio)pyrimidine
- 6-(4-Methoxyphenyl)-2-(methylthio)pyrimidine
- 5-Carbonitrile derivatives of pyrimidines
Uniqueness
What sets 4-Amino-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile apart is its specific combination of functional groups, which can confer unique chemical and biological properties. This uniqueness might make it more effective or versatile in certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
89445-59-0 |
|---|---|
Molekularformel |
C13H12N4OS |
Molekulargewicht |
272.33 g/mol |
IUPAC-Name |
4-amino-6-(4-methoxyphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H12N4OS/c1-18-9-5-3-8(4-6-9)11-10(7-14)12(15)17-13(16-11)19-2/h3-6H,1-2H3,(H2,15,16,17) |
InChI-Schlüssel |
JYLIZLLSDDKHOI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12910238.png)

![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-ol](/img/structure/B12910251.png)









